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These application notes provide a detailed protocol for performing a clonogenic survival assay

to evaluate the efficacy of Volasertib, a potent Polo-like kinase 1 (PLK1) inhibitor. This assay is

a gold-standard in vitro method to determine the long-term effects of cytotoxic agents on the

ability of single cells to proliferate and form colonies.

Introduction
The clonogenic assay, also known as the colony formation assay, is a fundamental technique in

cancer research to assess the reproductive viability of cells after exposure to cytotoxic agents

like chemotherapy drugs or radiation.[1][2][3] The principle of the assay is to seed a known

number of cells and treat them with the agent of interest. After an incubation period, the

number of resulting colonies, defined as a cluster of at least 50 cells, is counted.[1][4] This

provides a measure of the fraction of cells that have retained their ability to undergo unlimited

division and thus represents the surviving fraction.

Volasertib is a selective and potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of

multiple stages of mitosis.[5][6][7] PLK1 is frequently overexpressed in a wide range of human

cancers, and its elevated levels often correlate with poor prognosis.[8][9][10] By inhibiting

PLK1, Volasertib disrupts the formation of the mitotic spindle, leading to G2/M phase cell cycle

arrest and subsequent apoptosis.[5][11] The clonogenic survival assay is therefore an excellent
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method to quantify the long-term cytotoxic effects of Volasertib on cancer cell populations.[11]

[12]

Signaling Pathway of Volasertib Action
Volasertib exerts its cytotoxic effects by inhibiting Polo-like kinase 1 (PLK1), a critical enzyme

in cell cycle progression. PLK1 is involved in centrosome maturation, bipolar spindle formation,

and the execution of cytokinesis. Inhibition of PLK1 by Volasertib leads to a mitotic arrest,

where cells are unable to properly segregate their chromosomes. This prolonged arrest

ultimately triggers the apoptotic cell death pathway, preventing the formation of viable colonies.

Cell Cycle Progression

PLK1 Regulation

G2 Phase Prophase
Mitotic Entry

Mitosis

Metaphase Anaphase Telophase Cytokinesis

Polo-like Kinase 1 (PLK1)

Bipolar Spindle Formation

Centrosome Maturation

Cytokinesis

Volasertib
Inhibits

Apoptosis

Mitotic Arrest

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1683956?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5828226/
https://www.researchgate.net/publication/322321449_The_polo-like_kinase_1_inhibitor_volasertib_synergistically_increases_radiation_efficacy_in_glioma_stem_cells
https://www.benchchem.com/product/b1683956?utm_src=pdf-body
https://www.benchchem.com/product/b1683956?utm_src=pdf-body
https://www.benchchem.com/product/b1683956?utm_src=pdf-body
https://www.benchchem.com/product/b1683956?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Volasertib inhibits PLK1, leading to mitotic arrest and apoptosis.

Experimental Workflow
The following diagram outlines the key steps for performing a clonogenic survival assay with

Volasertib.
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Caption: Workflow for a clonogenic survival assay with Volasertib.
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Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and

experimental conditions.

Materials:

Cancer cell line of interest

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-

Streptomycin)

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

Volasertib (stock solution prepared in DMSO)

6-well cell culture plates

Hemocytometer or automated cell counter

Trypan Blue solution

Fixing solution (e.g., 3:1 methanol:acetic acid)

Staining solution (0.5% crystal violet in methanol)

Incubator (37°C, 5% CO2)

Microscope

Procedure:

Cell Preparation:

Culture cells to approximately 70-80% confluency.

Wash the cells with PBS and detach them using Trypsin-EDTA.
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Neutralize trypsin with complete medium and collect the cell suspension.

Perform a cell count using a hemocytometer or automated cell counter and assess viability

with Trypan Blue exclusion.[1] A single-cell suspension is crucial for accurate results.

Cell Plating:

Determine the appropriate number of cells to seed per well. This is critical and depends on

the cell line's plating efficiency and the expected toxicity of Volasertib. A preliminary

experiment to determine the plating efficiency is recommended.

Typically, for untreated controls, 200-500 cells are seeded. For treated groups, the number

of cells should be increased to compensate for cell killing.

Seed the cells in 2 mL of complete medium in each well of a 6-well plate. Distribute the

cells evenly by gently rocking the plate.

Cell Adherence:

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach

to the plate surface.

Volasertib Treatment:

Prepare serial dilutions of Volasertib in complete medium from the stock solution. The

final concentrations should span a range that is expected to inhibit colony formation, for

example, from 1 nM to 100 nM.[11][13] A vehicle control (DMSO) should be included.

After the 24-hour adherence period, carefully remove the medium from the wells and

replace it with 2 mL of medium containing the desired concentration of Volasertib or the

vehicle control.

Incubation:

Return the plates to the incubator and incubate for 10-14 days, or until the colonies in the

control wells are visible to the naked eye and contain at least 50 cells.[4]

It is important not to disturb the plates during the incubation period.
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Fixing and Staining:

Carefully remove the medium from each well.

Gently wash the wells twice with PBS.

Add 1 mL of fixing solution to each well and incubate at room temperature for 10-15

minutes.

Remove the fixing solution and let the plates air dry completely.

Add 1 mL of 0.5% crystal violet staining solution to each well and incubate at room

temperature for 30 minutes.

Carefully remove the crystal violet solution and gently wash the plates with tap water until

the excess stain is removed.

Allow the plates to air dry.

Colony Counting:

Count the number of colonies in each well. A colony is defined as a cluster of 50 or more

cells.[1][4] Counting can be done manually using a microscope or with automated colony

counting software.

Data Analysis:

Plating Efficiency (PE): This is the percentage of seeded cells that form colonies in the

untreated control group. PE = (Number of colonies in control / Number of cells seeded in

control) x 100

Surviving Fraction (SF): This is the fraction of cells that survive treatment with Volasertib,

normalized to the plating efficiency of the control. SF = (Number of colonies in treated well

/ (Number of cells seeded in treated well x (PE / 100)))

The results are typically plotted as a cell survival curve with the surviving fraction on the y-

axis (log scale) and the Volasertib concentration on the x-axis (linear scale).
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Data Presentation
The following tables summarize representative quantitative data from studies using Volasertib
in clonogenic survival assays.

Table 1: Clonogenic Survival of Glioblastoma Stem Cells (GSCs) Treated with Volasertib and

Radiation

Cell Line Treatment Surviving Fraction (%)

GSC23 Control 97.20 ± 1.10

2 Gy Radiation 68.33 ± 0.95

1 nM Volasertib Significantly decreased

1 nM Volasertib + 2 Gy

Radiation
Further reduced

10 nM Volasertib Significantly decreased

10 nM Volasertib + 2 Gy

Radiation
Further reduced

GSC272 Control 96.13 ± 0.57

2 Gy Radiation 88.90 ± 1.10

Data adapted from a study on glioma stem cells, where Volasertib synergistically increased

radiation efficacy.[11][14] The study noted a significant decrease with Volasertib alone and a

further reduction with the combination, though specific values for Volasertib monotherapy were

not presented in this table.

Table 2: Clonogenic Survival of Non-Small Cell Lung Cancer (NSCLC) Cells Treated with

Volasertib and Radiation
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Cell Line
Volasertib
Concentration (nM)

Radiation Dose
(Gy)

Surviving Fraction
(relative to control)

A549 (p53 wild-type) 10 0 ~0.8

10 2 ~0.3

10 4 ~0.05

10 6 <0.01

NCI-H1975 (p53

mutant)
10 0 ~0.9

10 2 ~0.6

10 4 ~0.2

10 6 ~0.05

Approximate values are extrapolated from graphical data on the radiosensitization of NSCLC

cells by Volasertib, where the effect was more pronounced in p53 wild-type cells.[15]

Table 3: Clonogenic Survival of Esophageal Squamous Cell Carcinoma (ESCC) Cells with

Volasertib and Radiation

Cell Line
Volasertib
Concentration (nM)

Radiation Dose
(Gy)

Colony Formation
(% of control)

KYSE 70 5 2 ~60%

5 4 ~30%

5 6 ~10%

KYSE 150 20 2 ~50%

20 4 ~20%

20 6 <5%
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Approximate values are extrapolated from graphical data demonstrating that Volasertib
sensitizes ESCC cells to radiation.[16]

Conclusion
The clonogenic survival assay is a robust method to determine the long-term efficacy of the

PLK1 inhibitor Volasertib. By following this detailed protocol, researchers can generate reliable

and reproducible data on the ability of Volasertib to inhibit the proliferative capacity of cancer

cells, both as a single agent and in combination with other therapies such as radiation. The

provided data and diagrams offer a comprehensive overview for the successful implementation

of this assay in a research setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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